Cas no 856898-56-1 (N-4-(4-fluorophenyl)phenylmethanesulfonamide)

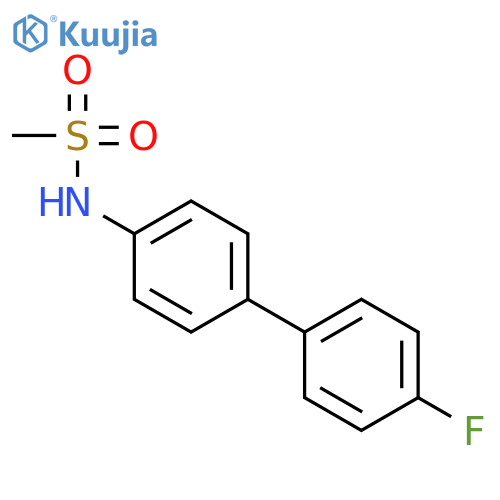

856898-56-1 structure

商品名:N-4-(4-fluorophenyl)phenylmethanesulfonamide

N-4-(4-fluorophenyl)phenylmethanesulfonamide 化学的及び物理的性質

名前と識別子

-

- METHANESULFONAMIDE, N-(4'-FLUORO[1,1'-BIPHENYL]-4-YL)-

- N-4-(4-fluorophenyl)phenylmethanesulfonamide

- EN300-1586198

- MEEIEIMSFOMOAD-UHFFFAOYSA-N

- 856898-56-1

- SCHEMBL4659812

- N-[4-(4-fluorophenyl)phenyl]methanesulfonamide

- N-(4'-fluoro-4-biphenylyl)methanesulfonamide

-

- インチ: InChI=1S/C13H12FNO2S/c1-18(16,17)15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,15H,1H3

- InChIKey: MEEIEIMSFOMOAD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 265.05727796Da

- どういたいしつりょう: 265.05727796Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 350

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 54.6Ų

N-4-(4-fluorophenyl)phenylmethanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1586198-10.0g |

N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |

856898-56-1 | 10g |

$5283.0 | 2023-06-04 | ||

| Enamine | EN300-1586198-0.25g |

N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |

856898-56-1 | 0.25g |

$1131.0 | 2023-06-04 | ||

| Enamine | EN300-1586198-0.5g |

N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |

856898-56-1 | 0.5g |

$1180.0 | 2023-06-04 | ||

| Enamine | EN300-1586198-100mg |

N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |

856898-56-1 | 100mg |

$1081.0 | 2023-09-24 | ||

| Enamine | EN300-1586198-250mg |

N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |

856898-56-1 | 250mg |

$1131.0 | 2023-09-24 | ||

| Enamine | EN300-1586198-5.0g |

N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |

856898-56-1 | 5g |

$3562.0 | 2023-06-04 | ||

| Enamine | EN300-1586198-1000mg |

N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |

856898-56-1 | 1000mg |

$1229.0 | 2023-09-24 | ||

| Enamine | EN300-1586198-0.05g |

N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |

856898-56-1 | 0.05g |

$1032.0 | 2023-06-04 | ||

| Enamine | EN300-1586198-2500mg |

N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |

856898-56-1 | 2500mg |

$2408.0 | 2023-09-24 | ||

| Enamine | EN300-1586198-5000mg |

N-[4-(4-fluorophenyl)phenyl]methanesulfonamide |

856898-56-1 | 5000mg |

$3562.0 | 2023-09-24 |

N-4-(4-fluorophenyl)phenylmethanesulfonamide 関連文献

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

856898-56-1 (N-4-(4-fluorophenyl)phenylmethanesulfonamide) 関連製品

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 61549-49-3(9-Decenenitrile)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量